4-(Bromomethyl)-2-chloropyrimidine
Overview
Description
4-(Bromomethyl)-2-chloropyrimidine is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chloropyrimidine typically involves the bromination of 2-chloropyrimidine. One common method includes the reaction of 2-chloropyrimidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-chloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidines.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, although these are less common due to the presence of the electron-withdrawing chlorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Oxidation: 4-(Carboxymethyl)-2-chloropyrimidine.
Reduction: Reduced derivatives of the pyrimidine ring, although these are less common.
Scientific Research Applications
4-(Bromomethyl)-2-chloropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly as intermediates in the synthesis of antiviral and anticancer drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-chloropyrimidine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. The presence of the chlorine atom can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-2-fluoropyrimidine: Similar structure but with a fluorine atom instead of chlorine, leading to different reactivity and applications.
4-(Bromomethyl)-2-methylpyrimidine: Contains a methyl group instead of chlorine, affecting its chemical properties and reactivity.
4-(Bromomethyl)-2-aminopyrimidine:
Uniqueness
4-(Bromomethyl)-2-chloropyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the development of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4-(bromomethyl)-2-chloropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONRFIJJNODTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630369 | |
Record name | 4-(Bromomethyl)-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181363-06-4 | |
Record name | 4-(Bromomethyl)-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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